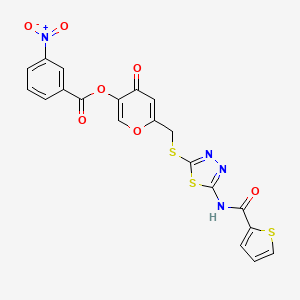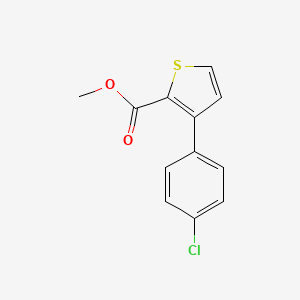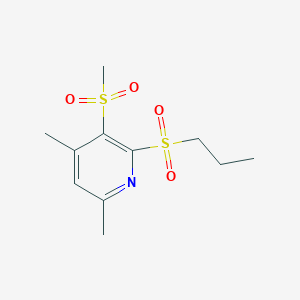
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate" is a complex organic compound that combines several functional groups, including a thiophene ring, a thiadiazole ring, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate" can involve multiple steps. It typically starts with the preparation of the core thiophene and thiadiazole intermediates, followed by their combination through a series of condensation reactions. Specific reaction conditions, such as the use of strong bases or acids, controlled temperatures, and specific solvents, are crucial for achieving high yields.
Industrial Production Methods: : Industrial production may utilize optimized synthetic routes that are more efficient and scalable. These methods can include continuous flow chemistry, use of automated reactors, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : The compound may be susceptible to oxidation reactions due to the presence of sulfur atoms in the thiadiazole ring.
Reduction: : Reduction reactions might target the nitro group, converting it to an amine.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the pyran ring.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents like dichloromethane or dimethylformamide, and controlled temperatures.
Major Products: : The major products from these reactions depend on the reaction type but could include derivatives where the nitro group is reduced to an amine, or the thiadiazole ring is modified through oxidation.
Scientific Research Applications
Chemistry: : The compound's complex structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biological research, it can be explored for its potential as a biochemical probe or as a lead compound for drug discovery due to its multiple functional groups.
Medicine: : Potential medicinal applications include the development of new pharmaceuticals targeting specific biochemical pathways, possibly as antimicrobial or anticancer agents.
Industry: : In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers with unique properties or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action involves interaction with molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their function. The thiadiazole and thiophene rings may bind to specific sites on the target molecule, while the nitrobenzoate group could engage in electrostatic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
"4-oxo-6-(((5-(benzothiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate": Similar structure but with a benzothiazole ring instead of thiadiazole.
"4-oxo-6-(((5-(benzimidazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate": Features a benzimidazole ring, offering different chemical reactivity.
Uniqueness: : The presence of the thiadiazole ring and thiophene-2-carboxamido group makes this compound distinct, providing unique electronic properties and potential for a wide range of reactions and applications not possible with similar compounds.
This deep dive should give you a comprehensive understanding of "4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate". Now, what shall we explore next?
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O7S3/c25-14-8-13(10-33-20-23-22-19(34-20)21-17(26)16-5-2-6-32-16)30-9-15(14)31-18(27)11-3-1-4-12(7-11)24(28)29/h1-9H,10H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYGKOCCSOVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)
![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2810234.png)
